REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:10](=[O:20])[CH2:9]1)C1C=CC=CC=1>[Pd].C(O)(=O)C>[C:14]1([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][C:10]2=[O:20])[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1
|
Name
|
4-benzyl-1-phenylpiperazin-2-one
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(N(CC1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
700 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
was stirred under hydrogen at atmospheric pressure for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified via silica gel chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(CNCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 146.8 mmol | |
AMOUNT: MASS | 8.3 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 300.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |